1-(3-chlorophenyl)-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the diazino pyrimidine family.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production: Industrial production methods may involve large-scale batch processes with optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions:
Scientific Research Applications
1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in disease pathways, such as HER2 and CDK2
Pathways Involved: By inhibiting these targets, the compound can disrupt critical signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds:
Properties
Molecular Formula |
C18H21ClN4O2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-cyclohexyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21ClN4O2/c19-12-5-4-8-14(9-12)23-16-15(17(24)21-18(23)25)10-22(11-20-16)13-6-2-1-3-7-13/h4-5,8-9,13,20H,1-3,6-7,10-11H2,(H,21,24,25) |
InChI Key |
AIAKFHMMWKBIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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